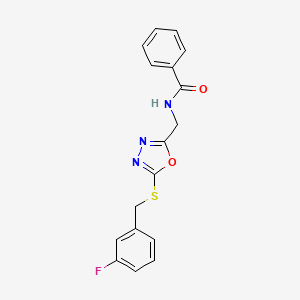

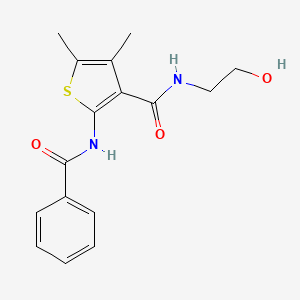

![molecular formula C13H15ClN2O B2885029 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide CAS No. 1147206-56-1](/img/structure/B2885029.png)

2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Aplicaciones Científicas De Investigación

Antidepressant Effects and NMDA Receptor Modulation

2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, through its action on the N-methyl-D-aspartate (NMDA) receptors, has been explored for its potential antidepressant effects. NMDA receptor antagonists like ketamine have shown significant improvement in depressive symptoms, suggesting a role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000). This mechanism underlines the importance of targeting glutamate systems, specifically NMDA receptors, for potential therapeutic applications in major depression.

Investigating Metabolism and Toxicology

Research on compounds with a similar chemical structure or functional groups, such as ketamine, can provide insights into the metabolism and toxicological profile of this compound. Studies on ketamine, an NMDA receptor antagonist, highlight the metabolic pathways involving N-demethylation and hydroxylation, followed by conjugation. These insights can help predict the metabolic fate of this compound and understand its potential interactions within biological systems (Shahani et al., 2004).

Pharmacokinetics and Pharmacodynamics Modeling

Mechanistic pharmacokinetic and pharmacodynamic modeling of related compounds can inform the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For instance, studies on CHF3381, a new NMDA antagonist and reversible monoamine oxidase-A inhibitor, developed mechanistic models to describe its pharmacokinetics and the relationship with monoamine oxidase-A activity. Such models can be crucial for understanding the dose-response relationship and optimizing therapeutic efficacy of this compound (Csajka et al., 2005).

Toxicology and Safety Assessment

Evaluating the safety profile of this compound is paramount, particularly in identifying potential adverse effects related to its pharmacological activity. Previous research on compounds with NMDA receptor antagonism, such as ketamine, has provided valuable data on possible toxicological effects, including dependency and cystitis associated with long-term use. These studies underscore the importance of comprehensive toxicological assessments to ensure the safety of novel compounds (Pal et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown significant clinical and biological applications .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Pharmacokinetics

For instance, the selective CYP11B2 inhibitor LCI699, an indole derivative, has been studied in human clinical trials .

Result of Action

Indole derivatives have been reported to exhibit a range of biological effects due to their interaction with various cellular targets .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.

Propiedades

IUPAC Name |

2-chloro-N-[(1-ethylindol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-2-16-11(9-15-13(17)8-14)7-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAAZTGSQWMLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)

![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)

![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)